2-(3-chloroanilino)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(3-chloroanilino)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloroaniline group, a hydroxyphenyl group, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloroanilino)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves the condensation reaction between 3-chloroaniline and 2-hydroxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting Schiff base is then reacted with acetohydrazide to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloroanilino)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(3-chloroanilino)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-chloroanilino)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloroaniline and hydroxyphenyl groups allows for specific interactions with biological macromolecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloroanilino)-2-oxoethylthioacetic acid
- 2-[(3-chloroanilino)methylene]cyclohexanone
- 2-[(3,4-dichloroanilino)methylene]malononitrile
Uniqueness
2-(3-chloroanilino)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloroaniline and hydroxyphenyl groups allows for diverse interactions and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H14ClN3O2 |
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Molecular Weight |
303.74 g/mol |
IUPAC Name |
2-(3-chloroanilino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H14ClN3O2/c16-12-5-3-6-13(8-12)17-10-15(21)19-18-9-11-4-1-2-7-14(11)20/h1-9,17,20H,10H2,(H,19,21)/b18-9+ |
InChI Key |
VWTSGIMCFQPWAU-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=CC(=CC=C2)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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